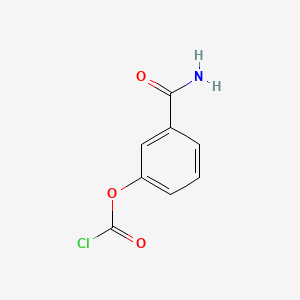

3-Carbamoylphenyl chloroformate

Description

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

(3-carbamoylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6ClNO3/c9-8(12)13-6-3-1-2-5(4-6)7(10)11/h1-4H,(H2,10,11) |

InChI Key |

CGTSRPFTHKUSKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The core reaction involves phenol derivatives with amino groups (such as 3-aminophenol or 3-hydroxyaniline) reacting with triphosgene to generate the corresponding chloroformate intermediates:

$$ \text{Phenol derivative} + \text{Triphosgene} \rightarrow \text{Chloroformate derivative} $$

Reaction Conditions and Reagents

| Reagent/Condition | Description | References |

|---|---|---|

| Triphosgene | Solid, safer phosgene substitute | ,, |

| Bases | Sodium carbonate, potassium carbonate, or bicarbonates to neutralize HCl | , |

| Catalysts | Organic tertiary amines (e.g., triethylamine) or amides (e.g., dimethylformamide) | ,, |

| Solvents | Toluene, acetonitrile, or dichloromethane | ,, |

| Temperature | 0°C to ambient temperature | , |

Typical Procedure

- Dissolve phenol or amino-phenol in an organic solvent such as toluene.

- Add triphosgene gradually at 0°C under stirring.

- Introduce a base (e.g., sodium carbonate) and catalyst (triethylamine) to facilitate the reaction.

- Stir for 1–8 hours, monitoring progress via GLC or TLC.

- Filter to remove inorganic salts, then evaporate solvent to obtain crude chloroformate.

- Purify through distillation or chromatography.

Example Data

| Entry | Phenolic Substrate | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 1 | 3-Aminophenol | Triethylamine | 70–85 | 0°C to RT, 8 h | |

| 2 | 3-Hydroxyaniline | Dimethylformamide | 75–90 | 0°C, 4–6 h |

Alternative Method: Direct Reaction of Phenols with Phosgene Derivatives

Use of Phosgene or Derivatives

Although phosgene is highly toxic, some processes utilize its derivatives like triphosgene or diphosgene, which decompose to release phosgene in situ, providing a safer route.

Process Parameters

- Phenol derivatives are reacted with triphosgene in the presence of bases and catalysts.

- The reaction is maintained at low temperatures (0°C) to prevent side reactions.

- The process yields high purity chloroformates with yields often exceeding 80%.

Specific Considerations for 3-Carbamoylphenyl Derivatives

The presence of a carbamoyl group at the 3-position influences the choice of starting materials and reaction conditions:

- Starting Material: 3-Aminophenol or 3-hydroxyaniline derivatives are preferred.

- Reaction Pathway: The amino group can be carbamoylated prior to chloroformate formation or simultaneously via carbamoyl chloride intermediates.

- Protection Strategies: Sometimes, protecting groups are employed to prevent side reactions involving the amino group.

Example of a Multi-Step Synthesis

- Carbamoylation of 3-aminophenol with suitable carbamoyl chlorides to form N-carbamoyl-3-aminophenol.

- Reaction with triphosgene to convert the phenolic hydroxyl into the chloroformate.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Method A | Phenol + Triphosgene + Triethylamine | Toluene | 0°C to RT | 4–8 h | 70–90 | Widely used, scalable |

| Method B | 3-Aminophenol + Triphosgene + Na2CO3 | Acetonitrile | 0°C | 6 h | 75–85 | Suitable for sensitive substrates |

| Method C | Phenol + Diphosgene | Dichloromethane | 0°C | 2–4 h | 80–95 | Less common due to toxicity |

Research Findings and Optimization Strategies

- Yield Improvement: Using excess phenol or amino-phenol derivatives enhances yields.

- Temperature Control: Maintaining low temperatures (0°C) minimizes side reactions and decomposition.

- Catalyst Selection: Triethylamine is preferred for its efficiency and ease of removal.

- Solvent Choice: Toluene and hexane are favored for their inertness and ease of removal.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoylphenyl chloroformate undergoes various chemical reactions, including:

Substitution Reactions: Reaction with amines to form carbamates.

Esterification Reactions: Reaction with alcohols to form carbonate esters.

Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions:

Amines: Used in the formation of carbamates.

Alcohols: Used in esterification reactions.

Carboxylic Acids: Used in the formation of mixed anhydrides.

Bases (e.g., TEA): Used to neutralize hydrochloric acid formed during reactions.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

3-Carbamoylphenyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-carbamoylphenyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates and carbonate esters . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroformates

Structural and Functional Comparison

Key structural analogs include:

- Ethyl chloroformate (C₃H₅ClO₂)

- Methyl chloroformate (ClCOOCH₃)

- Phenyl chloroformate (C₆H₅OCOCl)

- Allyl chloroformate (C₃H₅OCOCl)

- Isobutyl chloroformate (C₅H₉ClO₂)

- para-Substituted phenyl chloroformates (e.g., p-nitrobenzyl chloroformate)

Table 1: Physical Properties

*Calculated based on molecular formula.

Reactivity and Mechanism

- Solvolysis Rates: Ethyl and methyl chloroformates exhibit higher solvolysis rates in methanol than phenyl derivatives due to reduced steric hindrance and stronger electrophilicity . The carbamoyl group in 3-Carbamoylphenyl chloroformate likely reduces reactivity compared to alkyl analogs but enhances selectivity in carbamate formation .

- Mechanistic Pathways : Para-substituted phenyl chloroformates (e.g., p-nitrobenzyl) follow a general base-catalyzed addition-elimination mechanism, whereas alkyl derivatives proceed via SN2 pathways. The carbamoyl group may stabilize transition states through resonance, altering kinetics .

Key Differentiators of 3-Carbamoylphenyl Chloroformate

Selectivity in Drug Synthesis : The carbamoyl group enables precise functionalization of amines, critical in Retigabine derivative synthesis .

Stability Profile : Less prone to hydrolysis than alkyl chloroformates due to aromatic stabilization, yet more reactive than unsubstituted phenyl chloroformates .

Regulatory Status: Not listed in major commercial databases (e.g., PubChem), suggesting niche use compared to widely applied analogs like ethyl or methyl chloroformates .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Carbamoylphenyl chloroformate from its phenol precursor?

Methodological Answer: 3-Carbamoylphenyl chloroformate is typically synthesized via the reaction of 3-carbamoylphenol with phosgene (COCl₂) or a safer alternative like triphosgene, in the presence of a base (e.g., pyridine or triethylamine) . Key steps include:

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize the reactive intermediate.

- Stoichiometry : A 1:1 molar ratio of phenol to phosgene ensures complete conversion.

- Workup : Quench excess phosgene with cold aqueous base (e.g., NaHCO₃) and isolate the product via vacuum distillation or column chromatography.

Q. What purification techniques are recommended for isolating 3-Carbamoylphenyl chloroformate?

Methodological Answer: Purification challenges arise due to the compound’s moisture sensitivity and reactivity. Recommended methods:

- Flash Chromatography : Use silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate 4:1) to separate impurities .

- Low-Temperature Crystallization : Dissolve the crude product in cold DCM and induce crystallization at -20°C.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (characteristic peaks at δ 7.5–8.0 ppm for aromatic protons) .

Advanced Questions

Q. How does solvent choice influence the reactivity of 3-Carbamoylphenyl chloroformate in nucleophilic substitutions?

Methodological Answer: Solvent polarity and nucleophilicity critically impact reaction pathways. For example:

- Polar Aprotic Solvents (e.g., DMF) : Accelerate reactions with weak nucleophiles (e.g., amines) by stabilizing transition states .

- Non-Polar Solvents (e.g., Toluene) : Favor selective reactions with strong nucleophiles (e.g., thiols) by reducing solvent interference.

- Extended Grunwald-Winstein Analysis : Quantify solvent effects using the equation log(k) = l·N + m·Y, where N (nucleophilicity) and Y (ionizing power) are solvent parameters. For chloroformates, high l values (~1.68) indicate strong sensitivity to nucleophilicity .

Q. How can conflicting data on reaction yields be resolved when using 3-Carbamoylphenyl chloroformate in multi-component reactions?

Methodological Answer: Yield discrepancies often stem from competing reaction pathways or unoptimized parameters. To address this:

- Mechanistic Profiling : Use DFT calculations to identify energetically favorable pathways (e.g., sequential oxidative additions in nickel-catalyzed reactions) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.

- Case Study : In a nickel-catalyzed carbonylation, conflicting yields (40–80%) were resolved by optimizing CO release rates from chloroformate via temperature modulation (25–50°C) and catalyst loading (5–10 mol%) .

Q. What safety protocols are critical when handling 3-Carbamoylphenyl chloroformate in hydrolytic studies?

Methodological Answer: The compound hydrolyzes to release HCl and CO₂, posing respiratory and corrosive hazards. Mitigation strategies include:

- Controlled Atmosphere : Use gloveboxes or fume hoods with HEPA filters to prevent moisture exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields.

- Emergency Protocols : Immediate neutralization of spills with sodium bicarbonate and evacuation procedures for HCl gas exposure .

Q. How can computational modeling guide the design of derivatives using 3-Carbamoylphenyl chloroformate?

Methodological Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets (e.g., acetylcholinesterase for carbamate inhibitors). Key steps:

- Ligand Preparation : Generate 3D conformers of chloroformate derivatives.

- Binding Affinity Screening : Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

- Validation : Compare in silico results with in vitro IC₅₀ values to refine models.

Q. What analytical methods resolve structural ambiguities in 3-Carbamoylphenyl chloroformate adducts?

Methodological Answer: Ambiguities in carbamate or carbonate formation can be resolved via:

- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish carbamates (m/z 60 fragment) from carbonates (m/z 44) .

- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives.

- ¹³C NMR : Carbamates show carbonyl peaks at δ 155–160 ppm, while carbonates appear at δ 150–155 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.